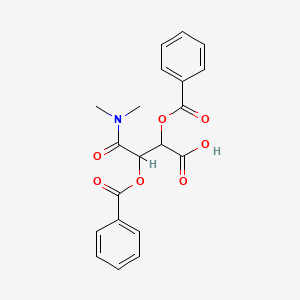

(-)-O,O'-Dibenzoyl-L-tartaric acid mono(dimethylamide)

Description

(-)-O,O'-Dibenzoyl-L-tartaric acid mono(dimethylamide) (C₂₀H₁₉NO₇, MW 385.37 g/mol) is a chiral auxiliary derived from tartaric acid, a naturally occurring dicarboxylic acid. This compound features a dimethylamide group replacing one hydroxyl group of the tartaric acid backbone, while the remaining hydroxyl groups are esterified with benzoyl moieties . It is utilized in stereoselective synthesis, particularly in the resolution of configurational stable helicenes and other chiral molecules via esterification reactions . Its applications span asymmetric catalysis, enantiomeric separation, and pharmaceutical intermediate synthesis.

Properties

IUPAC Name |

2,3-dibenzoyloxy-4-(dimethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO7/c1-21(2)17(22)15(27-19(25)13-9-5-3-6-10-13)16(18(23)24)28-20(26)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINPSOODYGSBAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(C(C(=O)O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(-)-O,O'-Dibenzoyl-L-tartaric acid mono(dimethylamide) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by relevant data and research findings.

- Molecular Formula : C20H19NO7

- Molecular Weight : 385.37 g/mol

- Melting Point : 150-152 °C (dec.)

- Density : 1.32 g/cm³

- Boiling Point : 610 °C at 760 mmHg

Antioxidant Activity

The antioxidant potential of (-)-O,O'-dibenzoyl-L-tartaric acid mono(dimethylamide) has been investigated through various assays. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is implicated in numerous diseases.

- DPPH Assay : The compound exhibited significant scavenging activity with an IC50 value indicating potent antioxidant capacity. This suggests its potential utility in formulations aimed at reducing oxidative damage in biological systems.

Anti-inflammatory Properties

Research indicates that this compound may modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in macrophage cell lines.

- In vitro Studies : In RAW 264.7 macrophages, the compound demonstrated a dose-dependent inhibition of NO production, with IC50 values comparable to established anti-inflammatory agents like curcumin .

Anticancer Activity

Preliminary studies suggest that (-)-O,O'-dibenzoyl-L-tartaric acid mono(dimethylamide) possesses anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects.

- Cell Line Testing : The compound exhibited selective cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells, indicating its potential as a lead compound for cancer therapy .

The mechanisms underlying the biological activities of (-)-O,O'-dibenzoyl-L-tartaric acid mono(dimethylamide) involve:

- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Anti-inflammatory Pathway : It may inhibit the activation of NF-kB and other transcription factors involved in inflammatory responses.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through various signaling pathways, including caspase activation and modulation of Bcl-2 family proteins .

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| (-)-O,O'-Dibenzoyl-L-tartaric acid mono(dimethylamide) | Antioxidant | 20.38 ± 0.28 |

| Curcumin | Anti-inflammatory | 12.8 ± 0.5 |

| Quisqualic Acid | Neuroprotective | Not specified |

Case Studies

- Study on Antioxidant Activity :

- Anti-inflammatory Research :

- Cytotoxicity Against Cancer Cells :

Scientific Research Applications

Asymmetric Synthesis

DBTMA is widely utilized in asymmetric synthesis, a crucial method for producing enantiomerically pure compounds. Its ability to act as a chiral auxiliary allows for the selective formation of one enantiomer over another in chemical reactions. This property is particularly valuable in the pharmaceutical industry, where the efficacy and safety of drugs can depend heavily on their stereochemistry.

- Chiral Resolution : DBTMA is employed as a resolving agent for amines and other chiral compounds. By forming diastereomeric salts with racemic mixtures, it facilitates the separation of enantiomers, which can then be isolated and purified. This application is critical for synthesizing pharmaceuticals that require specific enantiomers to achieve desired therapeutic effects .

Chiral Building Blocks

DBTMA serves as a versatile chiral building block in organic synthesis. Its structural features enable chemists to construct complex molecules with high stereochemical fidelity.

- Synthesis of Other Chiral Compounds : Researchers have utilized DBTMA as a precursor for synthesizing various chiral compounds, including amino acids and other biologically relevant molecules. Its derivatives can also be modified further to create libraries of compounds for drug discovery .

Catalysis

In addition to its role as a chiral auxiliary, DBTMA has been investigated for its potential use in catalysis.

- Organocatalysis : Studies have shown that tartaric acid derivatives, including DBTMA, can function as organocatalysts in various reactions such as aldol reactions and Michael additions. Their ability to stabilize transition states through hydrogen bonding interactions enhances reaction rates and selectivity .

Material Science

DBTMA's unique chemical structure lends itself to applications in material science, particularly in the development of functional materials.

- Biomaterials : Research has indicated that tartaric acid derivatives can be used to modify surfaces of biomaterials to enhance properties such as hemocompatibility and protein adsorption. For instance, grafting DBTMA onto surfaces can improve their interaction with biological systems, making them suitable for medical applications .

Case Studies

Several case studies highlight the practical applications of DBTMA:

- Case Study 1 : A study demonstrated the use of DBTMA in resolving racemic amines, achieving high enantiomeric excess (ee) values. The method provided an efficient route for obtaining pure enantiomers necessary for pharmaceutical applications.

- Case Study 2 : Researchers explored the use of DBTMA as a catalyst in asymmetric reactions, leading to significant improvements in yield and selectivity compared to non-chiral catalysts.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of (-)-O,O'-Dibenzoyl-L-tartaric acid mono(dimethylamide) with structurally related tartaric acid derivatives:

Key Observations :

- Substituent Effects : The benzoyl groups in dibenzoyl derivatives enhance lipophilicity compared to pivaloyl (tert-butyl) groups, affecting solubility and melting points. For instance, the dipivaloyl derivative has a lower molecular weight (318.32 vs. 385.37) but a higher melting point (127–132°C) than the dimethylamide variant .

- Optical Activity: The monohydrate form of dibenzoyl-L-tartaric acid exhibits a high negative specific rotation (-110°), while its D-enantiomer shows a positive rotation (+116°), critical for enantiomeric discrimination .

Enantioselective Recognition and Thermodynamic Parameters

Dibenzoyl-tartaric acid derivatives exhibit distinct interactions with chiral hosts like β-cyclodextrin (β-CD). For example:

- O,O'-Dibenzoyl-L-tartaric acid has a binding constant (logK) of 3.00 with β-CD, while the D-enantiomer shows stronger binding (logK = 3.47) .

- The Gibbs free energy (ΔG) for complexation is -7.40 kJ/mol (L-form) vs. -8.60 kJ/mol (D-form), indicating stereochemical preferences in host-guest interactions .

In contrast, the dimethylamide derivative’s recognition efficiency is influenced by its bulkier amide group, which may reduce binding affinity compared to the parent acid but enhance stability in organic solvents .

Preparation Methods

Starting Materials and Precursors

The compound is derived from L-tartaric acid, a naturally occurring chiral dicarboxylic acid. Key precursors include:

-

L-tartaric acid (CAS 87-69-4)

-

Benzoyl chloride (CAS 98-88-4)

-

Dimethylamine (CAS 124-40-3)

The synthesis involves two primary steps:

-

Dibenzoylation of L-tartaric acid to form O,O'-dibenzoyl-L-tartaric acid.

-

Selective amidation of one carboxylic acid group with dimethylamine.

Dibenzoylation of L-Tartaric Acid

The dibenzoylation step follows a modified protocol from the synthesis of D-dibenzoyl tartaric acid (CAS 17026-42-5), as detailed in Patent CN104529779A.

Reaction Conditions:

-

Catalyst : Copper sulfate (CuSO₄) or ferrous sulfate (FeSO₄) at 0.1–0.001 wt% relative to L-tartaric acid.

-

Solvent : Toluene, with a ratio of 1 L per 0.75 kg of L-tartaric acid.

-

Temperature : Room temperature for benzoyl chloride addition, followed by reflux (100°C) during hydrolysis.

Mechanism :

-

Benzoyl chloride reacts with L-tartaric acid’s hydroxyl groups, forming O,O'-dibenzoyl-L-tartaric anhydride.

-

Hydrolysis of the anhydride with water yields O,O'-dibenzoyl-L-tartaric acid.

Yield Optimization :

Selective Amidation to Form the Mono(Dimethylamide)

The conversion of O,O'-dibenzoyl-L-tartaric acid to its mono(dimethylamide) derivative requires regioselective amidation.

Strategies for Mono-Substitution:

-

Controlled Stoichiometry : Limiting dimethylamine to 1 equivalent prevents over-amination.

-

Protection-Deprotection : Temporarily protecting one carboxylic acid group (e.g., as an ester) before amidation.

Reaction Protocol :

-

Activate the carboxylic acid using a coupling agent (e.g., EDCl or DCC).

-

React with dimethylamine in anhydrous THF or DMF at 0–25°C.

-

Purify via recrystallization from ethanol/water mixtures.

Challenges :

-

Diamide Formation : Excess dimethylamine or prolonged reaction times lead to diamide byproducts.

-

Racemization Risk : High temperatures or acidic conditions may compromise stereochemical integrity.

Industrial-Scale Synthesis and Process Optimization

Large-Batch Case Study (Patent Example 5 )

| Parameter | Value |

|---|---|

| L-Tartaric Acid | 450 kg |

| Benzoyl Chloride | 950 kg |

| CuSO₄ | 2.4 kg |

| Solvent (Toluene) | 600 L |

| Final Product Yield | 1,055.7 kg (97.4% Recovery) |

Key Observations :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (-)-O,O'-Dibenzoyl-L-tartaric acid mono(dimethylamide), and how are reaction conditions optimized?

- The compound is synthesized via condensation of dibenzoyltartaric anhydride with dimethylamine under reflux in aromatic solvents (e.g., toluene or xylene) with azeotropic water removal. Key parameters include solvent choice, reaction time (8–12 hours), and stoichiometric ratios (1:1 acid/amine). For example, refluxing in xylene for 12 hours yields ~42%, while prolonged heating does not improve efficiency . Characterization relies on H/C NMR and elemental analysis to confirm amide formation and enantiopurity .

Q. Which analytical methods are recommended to assess enantiomeric purity and structural integrity?

- Chiral HPLC : Use columns like Chiralpak IB with normal-phase eluents (n-hexane/dichloromethane/2-propanol/diethylamine) for baseline separation of enantiomers .

- NMR with chiral shift reagents : Addition of (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol enables enantiopurity determination (>98%) via H NMR splitting patterns .

- Circular Dichroism (CD) : Monitors optical activity (e.g., specific rotation of -110°±3° in ethanol) to confirm stereochemical consistency .

Q. How is (-)-O,O'-Dibenzoyl-L-tartaric acid mono(dimethylamide) applied in chiral resolution?

- The compound acts as a chiral auxiliary for resolving racemic amines via diastereomeric salt formation. Optimal conditions involve equimolar ratios in ethanol/water mixtures, followed by recrystallization. Purity is validated by melting point analysis (88–89°C for monohydrate forms) and HPLC .

Advanced Research Questions

Q. How can researchers address unexpected hydrolysis of benzoyl groups during synthesis?

- Hydrolysis of one benzoyl group to form monobenzoyltartrimides (e.g., 3f) occurs under reflux conditions, likely due to trace water. Mitigation strategies include rigorous solvent drying (e.g., molecular sieves) and minimizing reaction time. GC-MS and NMR are critical to detect benzoic acid byproducts and confirm reaction pathways .

Q. What methodologies resolve contradictions in diastereoselectivity during asymmetric catalysis?

- When used in asymmetric epoxidation or diethylzinc additions, inconsistent stereochemical outcomes may arise from solvent polarity or counterion effects. Systematic screening of solvents (e.g., dichloromethane vs. THF) and additives (e.g., trifluoroethanol) can optimize enantioselectivity. Reaction progress should be monitored via H NMR to track intermediate configurations .

Q. How do reaction conditions influence the formation of mono- vs. diacyltartrimides?

- The ratio of diacyltartaric acid to primary amine (1:1 vs. 1:2) dictates product distribution. For monoamide formation, a 1:1 ratio in toluene/xylene is optimal. Diamides require excess amine (1:2) and dehydrating agents (e.g., acetyl chloride). Temperature control (80–120°C) and solvent polarity also modulate selectivity, as shown in Table 2 of .

Q. What strategies improve yield in large-scale enantiomeric resolution?

- Scale-up requires optimizing recrystallization solvents (e.g., ethanol/water mixtures) and cooling rates. For HPLC resolution, preparative columns (e.g., Chiralpak IB, 250 mm × 20 mm) with isocratic elution (n-hexane/2-propanol) achieve >95% recovery. Purity is confirmed via melting point consistency (±2°C) and elemental analysis (C/H/N deviations <0.4%) .

Methodological Notes

- Contradiction Handling : Discrepancies in reaction yields (e.g., vs. 19) may stem from anhydride vs. acid starting materials. Always verify reactant purity via TLC or NMR prior to synthesis.

- Data Validation : Cross-reference melting points (e.g., 154–156°C for anhydrous forms ) and optical rotation values with literature to detect impurities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.